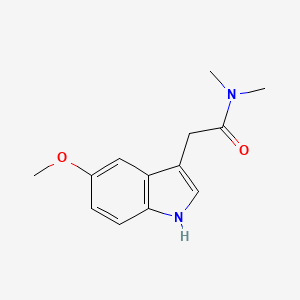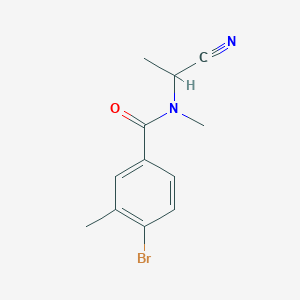![molecular formula C14H16ClNO4 B6631132 2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid](/img/structure/B6631132.png)
2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid, also known as CM10, is a chemical compound that has been extensively studied for its potential applications in scientific research. CM10 is a morpholine derivative that has been shown to have various biochemical and physiological effects, making it a valuable tool for investigating different biological processes.
Mécanisme D'action
The mechanism of action of 2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid is not fully understood, but it is believed to act as a positive allosteric modulator of GABA receptors. This means that 2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid enhances the activity of GABA receptors by binding to a site on the receptor that is distinct from the GABA binding site.
Biochemical and Physiological Effects:
2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid has been shown to have various biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant properties. These effects are thought to be mediated by the modulation of GABA receptor activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid in lab experiments is its ability to selectively modulate GABA receptor activity, which allows for the investigation of specific biological processes. However, one of the limitations of using 2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid is its potential for off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid, including the investigation of its effects on other neurotransmitter systems, such as glutamate and dopamine. Additionally, the development of more selective 2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid derivatives may provide greater insight into the mechanisms of GABAergic neurotransmission and potential therapeutic applications. Finally, the use of 2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid in animal models of neurological disorders may provide valuable information on its potential as a treatment option.
Méthodes De Synthèse
The synthesis of 2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid can be achieved through a multi-step process involving the reaction of 4-chloro-3-methylbenzoic acid with morpholine, followed by the addition of acetic anhydride and subsequent hydrolysis. The final product is obtained through purification and isolation techniques, such as column chromatography.
Applications De Recherche Scientifique
2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid has been widely used in scientific research for its ability to modulate various biological processes. One of the most significant applications of 2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid is in the study of GABA receptors, which are important targets for the treatment of neurological disorders such as anxiety, epilepsy, and insomnia. 2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid has been shown to enhance the activity of GABA receptors, making it a valuable tool for investigating the mechanisms of GABAergic neurotransmission.
Propriétés
IUPAC Name |
2-[4-(4-chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO4/c1-9-6-10(2-3-12(9)15)14(19)16-4-5-20-8-11(16)7-13(17)18/h2-3,6,11H,4-5,7-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFBPQPWWVMXFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCOCC2CC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Chloro-3-methylbenzoyl)morpholin-3-yl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(2-fluorophenyl)cyclobutyl]-5-methylpyridin-3-amine](/img/structure/B6631066.png)

![2-[3-[Methoxy(methyl)sulfamoyl]-2,4,6-trimethylphenyl]acetic acid](/img/structure/B6631078.png)
![N-[4-(2-aminoethoxy)phenyl]-6-oxopiperidine-3-carboxamide](/img/structure/B6631088.png)
![1-{[2-(1H-Imidazol-4-yl)ethyl]amino}-4-nitrobenzene](/img/structure/B6631096.png)

![1-[1-(5-Ethyl-1,3-thiazol-2-yl)ethyl]-1,3-diazinane-2,4-dione](/img/structure/B6631101.png)
![1-[(5-Bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid](/img/structure/B6631107.png)
![4-[(4-Bromo-3-methylbenzoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6631116.png)
![2-[(4-Bromo-3-methylbenzoyl)amino]butanoic acid](/img/structure/B6631121.png)

![2-[(4-Chloro-3-methylbenzoyl)-propylamino]acetic acid](/img/structure/B6631135.png)